(E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide
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Overview
Description
(E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide, also known as (E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene-N'-benzenesulfonohydrazide, is a novel organosulfur compound with potential applications in the fields of pharmaceuticals, synthetic chemistry, and biochemistry. This compound has been studied extensively in recent years due to its interesting structure and potential to be used as a pharmaceutical agent.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques and Rearrangements
A study detailed the synthesis of 6-Methoxy-2-methyl-2-[(1'-methyl-2',5'-dioxocyclopentyl)methyl]-3,4-dihydro-naphthalen-1(2H)-one and its rearrangement reactions. This work is foundational for understanding the chemical properties and synthesis pathways of compounds related to (E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide (Collins, Fallon, & Skene, 1994).
Selective Formation of Chemical Derivatives
Another study focused on the selective formation of O-Methyloxime from 6-Methoxy-2-[(1'-methyl-2',5'-dioxocyclopentyl)-methyl]-3,4-dihydronaphthalen-1(2H)-one, which is relevant for understanding the chemical behavior of related compounds (Collins, Fallon, & Skene, 1994).
Molecular Diversity and Antimicrobial Activities
Novel Compounds Synthesis and Antimicrobial Activities
Research on the synthesis of novel compounds, such as (E)-3-Amino-2-(E)-(3,4-dihydronaphthalen-1-(2H)-ylidene)hydrazono)thiazolidin-4-ones, provided insights into the antimicrobial activities of these compounds. This research is crucial for potential pharmaceutical applications (Gupta & Chaudhary, 2013).
Cyclization Reactions and Stereochemistry
Another study explored the cyclization reactions of 3-methyleneoxindoles with 2-(3,4-dihydronaphthalen-1(2H)-ylidene)malononitriles. This research contributes to the understanding of molecular diversity and stereochemistry in the synthesis of new compounds (Lu, Sun, Xie, & Yan, 2016).
Photophysical and Photochemical Properties
- Synthesis and Photophysical Properties: A study on the synthesis of new zinc phthalocyanine with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups, including those containing Schiff base, highlights the importance of these compounds in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Fluorescent Dyes Synthesis
- Fluorescent Compounds Synthesis: Research into the synthesis of new fluorescent dyes from 6-methoxy-1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde provided valuable insights into the creation of fluorescent compounds, which have applications in various fields including textile and material sciences (Rajagopal & Seshadri, 1991).
Safety And Hazards
properties
IUPAC Name |
N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-14-10-11-16-13(12-14)6-5-9-17(16)18-19-23(20,21)15-7-3-2-4-8-15/h2-4,7-8,10-12,19H,5-6,9H2,1H3/b18-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCGJFNMAHUWNL-ISLYRVAYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NNS(=O)(=O)C3=CC=CC=C3)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/NS(=O)(=O)C3=CC=CC=C3)/CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505050 |
Source
|
Record name | N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide | |
CAS RN |
66227-85-8 |
Source
|
Record name | N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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